2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole is a complex organic compound that features both indole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmaceuticals and natural products. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole typically involves the formation of the indole and benzothiazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a carbonyl compound . The final step involves coupling the indole and benzothiazole rings through a sulfanyl linkage, often using thiol reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The indole and benzothiazole moieties allow the compound to bind to multiple receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
1-Methyl-2-phenylindole: Shares the indole moiety but lacks the benzothiazole ring.
2-Phenylbenzothiazole: Contains the benzothiazole ring but lacks the indole moiety.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar in having the indole structure but with different substituents.
Uniqueness: The uniqueness of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole lies in its combined indole and benzothiazole structures, which confer a broad range of biological activities and make it a versatile compound for various applications .
Properties
CAS No. |
106345-35-1 |
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Molecular Formula |
C22H16N2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(1-methyl-2-phenylindol-3-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N2S2/c1-24-18-13-7-5-11-16(18)21(20(24)15-9-3-2-4-10-15)26-22-23-17-12-6-8-14-19(17)25-22/h2-14H,1H3 |
InChI Key |
DELGPQBCLVESHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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